Methyl 3-{[2-(4-fluorophenyl)ethyl]carbamoyl}-5-nitrobenzoate
Overview
Description
Methyl 3-{[2-(4-fluorophenyl)ethyl]carbamoyl}-5-nitrobenzoate is an organic compound with the molecular formula C17H15FN2O6 This compound is characterized by the presence of a fluorophenyl group, a carbamoyl group, and a nitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[2-(4-fluorophenyl)ethyl]carbamoyl}-5-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of methyl benzoate to introduce the nitro group. This is followed by the introduction of the carbamoyl group through a reaction with 2-(4-fluorophenyl)ethylamine. The final step involves esterification to form the methyl ester. The reaction conditions often include the use of strong acids for nitration, and coupling agents for the carbamoylation step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[2-(4-fluorophenyl)ethyl]carbamoyl}-5-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Hydrolysis can be achieved using aqueous sodium hydroxide.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of the corresponding amine derivative.
Reduction: Formation of the carboxylic acid derivative.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
Methyl 3-{[2-(4-fluorophenyl)ethyl]carbamoyl}-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory or anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-{[2-(4-fluorophenyl)ethyl]carbamoyl}-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[2-(4-fluorophenoxy)ethyl]carbamoyl}-5-nitrobenzoate
- Methyl 5-ethyl-2-methoxy-3-nitrobenzoate
Uniqueness
Methyl 3-{[2-(4-fluorophenyl)ethyl]carbamoyl}-5-nitrobenzoate is unique due to the presence of both a fluorophenyl group and a nitrobenzoate ester. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 3-[2-(4-fluorophenyl)ethylcarbamoyl]-5-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O5/c1-25-17(22)13-8-12(9-15(10-13)20(23)24)16(21)19-7-6-11-2-4-14(18)5-3-11/h2-5,8-10H,6-7H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJJNFHETNJFIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NCCC2=CC=C(C=C2)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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